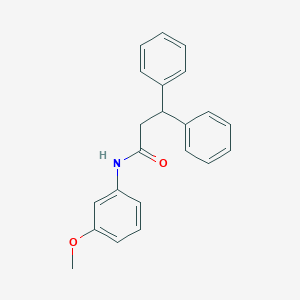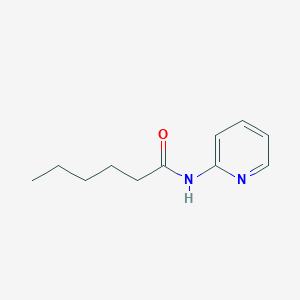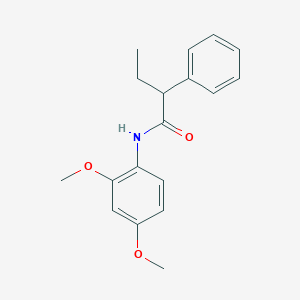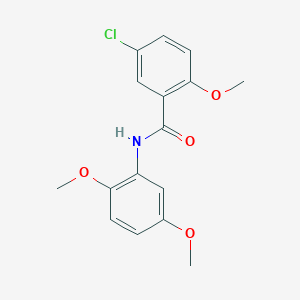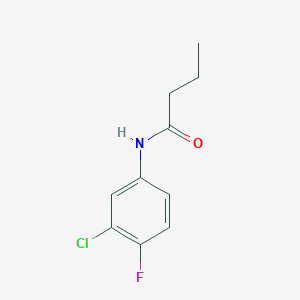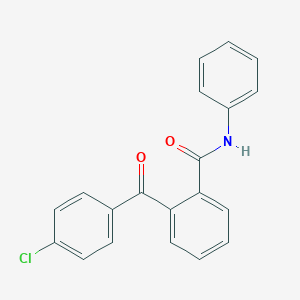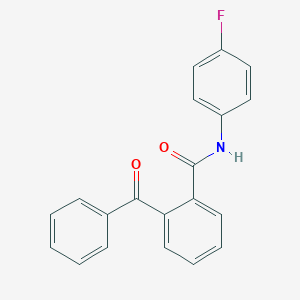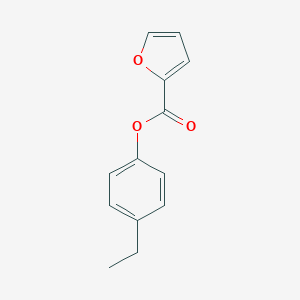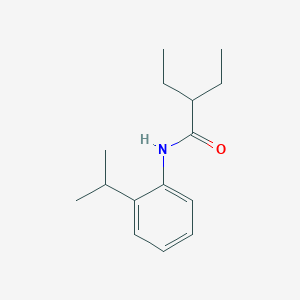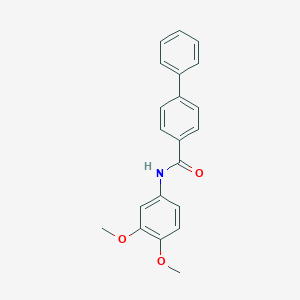
N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide, also known as DMBC, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DMBC belongs to the family of synthetic cannabinoids, which are compounds that interact with the cannabinoid receptors in the brain and produce effects similar to those of natural cannabinoids found in marijuana. In
作用机制
N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide acts as a partial agonist of the cannabinoid receptors CB1 and CB2, which are located in the brain and other tissues throughout the body. When N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide binds to these receptors, it produces a range of effects, including analgesia, anti-inflammatory activity, and modulation of neurotransmitter release. N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide also interacts with other receptors, such as the TRPV1 receptor, which is involved in pain sensation.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide are complex and depend on the dose, route of administration, and individual factors such as age, sex, and health status. In general, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide produces effects similar to those of natural cannabinoids, including altered mood, appetite, and perception of pain. N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has been shown to have analgesic, anti-inflammatory, and antiemetic effects, as well as potential as a treatment for drug addiction and other psychiatric disorders.
实验室实验的优点和局限性
N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity for the cannabinoid receptors, and low toxicity. N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide is also relatively easy to synthesize and can be obtained in large quantities. However, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has some limitations for lab experiments, including its limited solubility in water and some organic solvents, which can make it difficult to administer in certain experimental settings. N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide also has a relatively short half-life, which can make it challenging to study its long-term effects.
未来方向
There are many future directions for research on N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide, including its potential as a therapeutic agent for various conditions, such as pain, inflammation, and cancer. N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide may also have applications in the treatment of psychiatric disorders, such as anxiety and depression, as well as drug addiction. Future research could focus on optimizing the synthesis method for N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide, exploring its mechanism of action in more detail, and investigating its long-term effects on health and behavior. Additionally, research could explore the potential of N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide as a tool for studying the endocannabinoid system and other physiological processes. Overall, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has great potential as a therapeutic agent and a tool for scientific research.
合成方法
The synthesis of N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide involves the reaction of 3,4-dimethoxybenzaldehyde with 4-bromobiphenyl in the presence of a base, followed by the addition of an amine to form the carboxamide. The yield of N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide can be improved by using a solvent system that contains both polar and nonpolar solvents, such as a mixture of dichloromethane and hexane.
科学研究应用
N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has been studied for its potential as a therapeutic agent in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has been shown to have neuroprotective effects and to modulate the activity of the endocannabinoid system, which is involved in many physiological processes, including pain, appetite, and mood. In pharmacology, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has been studied for its analgesic and anti-inflammatory effects, as well as its potential as a treatment for drug addiction. In cancer research, N-(3,4-dimethoxyphenyl)biphenyl-4-carboxamide has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death.
属性
分子式 |
C21H19NO3 |
|---|---|
分子量 |
333.4 g/mol |
IUPAC 名称 |
N-(3,4-dimethoxyphenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C21H19NO3/c1-24-19-13-12-18(14-20(19)25-2)22-21(23)17-10-8-16(9-11-17)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,22,23) |
InChI 键 |
CBMVUOVOIWTJON-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
规范 SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



